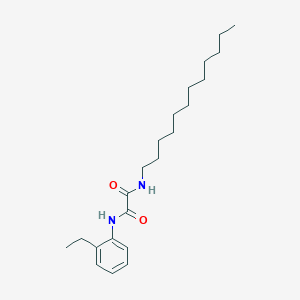

![molecular formula C11H12INO B401112 1-[(4-Iodophenyl)carbonyl]pyrrolidine CAS No. 168317-99-5](/img/structure/B401112.png)

1-[(4-Iodophenyl)carbonyl]pyrrolidine

Vue d'ensemble

Description

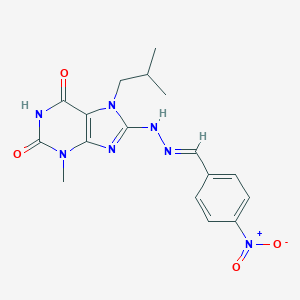

“1-[(4-Iodophenyl)carbonyl]pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is of interest due to the potential to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, one method involves the use of 4-iodobenzoic acid with 1,1’-carbonyldiimidazole in dichloromethane, followed by the addition of pyrrolidine .Molecular Structure Analysis

The molecular structure of “1-[(4-Iodophenyl)carbonyl]pyrrolidine” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a 4-iodophenyl group and a carbonyl group .Chemical Reactions Analysis

Pyrrolidine compounds, including “1-[(4-Iodophenyl)carbonyl]pyrrolidine”, can undergo various chemical reactions. For instance, they can participate in 1,4-addition reactions and [3+2] cycloaddition reactions with α,β-unsaturated carbonyl compounds .Physical And Chemical Properties Analysis

The molecular weight of “1-[(4-Iodophenyl)carbonyl]pyrrolidine” is 301.13 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Applications De Recherche Scientifique

Synthesis and Derivative Applications

1-[(4-Iodophenyl)carbonyl]pyrrolidine and its derivatives are primarily used in the synthesis of various organic compounds. For example, 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives have been synthesized through addition reactions involving amines and thiols. These derivatives are further functionalized through oxidation, alkylation, and allylation reactions, often yielding moderate-to-good results (Bakhat Ali et al., 2015). Additionally, derivatives like (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine have shown efficacy as organocatalysts in asymmetric Michael addition reactions, synthesizing various γ-nitro carbonyl compounds (K. Singh et al., 2013).

Structural and Spectroscopic Studies

The structural and spectroscopic properties of 1-[(4-Iodophenyl)carbonyl]pyrrolidine derivatives, such as trans- and cis-(±)-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones, have been extensively studied. These studies involve single crystal X-ray diffraction, IR-spectroscopy, UV-spectroscopy, mass spectrometry, and NMR, along with quantum chemical calculations to understand the electronic structure and optical properties (M. G. Bogdanov et al., 2010).

Biological and Pharmacological Research

Pyrrolidine derivatives have been studied for their biological and pharmacological applications. For instance, 4-(pyrrolidine-2,5‑dione‑1-yl)phenol (PDP) has shown significant anti-inflammatory and anticancer activity, with potential implications in drug development (Saba Zulfiqar et al., 2021). Moreover, pyrrolidin-2-ones and their derivatives are recognized as promising non-aromatic heterocyclic compounds in the synthesis of new medicinal molecules with enhanced biological activity (D. D. Rubtsova et al., 2020).

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, including 1-[(4-Iodophenyl)carbonyl]pyrrolidine, have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium. Studies indicate that these compounds effectively inhibit corrosion, with their efficacy increasing with concentration (A. Zarrouk et al., 2015).

Orientations Futures

The future directions in the research of “1-[(4-Iodophenyl)carbonyl]pyrrolidine” and similar pyrrolidine compounds could involve further exploration of their biological activity and potential applications in drug discovery . This could include the design of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

(4-iodophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEYWACQKFNBFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Iodophenyl)carbonyl]pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

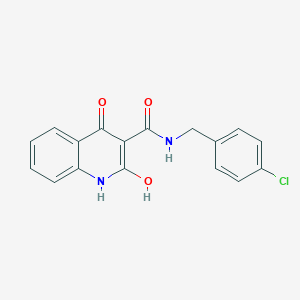

![4-amino-N-[6-({2-[(4-aminobenzoyl)amino]-1,3-benzothiazol-6-yl}methyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B401030.png)

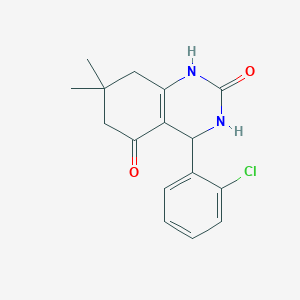

![1-[(4-Fluorophenyl)acetyl]-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline](/img/structure/B401034.png)

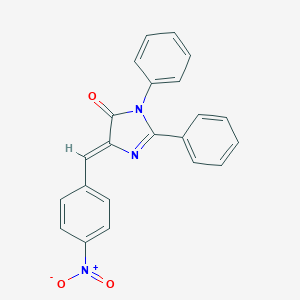

![N-[4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]benzamide](/img/structure/B401036.png)

![Bis(2-ethoxyethyl) tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate](/img/structure/B401038.png)

![7-butyl-3-methyl-8-[2-(1-methyl-3-phenyl-2-propenylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401046.png)

![Bis(2-methylpropyl) tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate](/img/structure/B401053.png)

![2'-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B401054.png)